molecular formula C13H23NO3 B7019309 N-(1,4-dioxaspiro[4.6]undecan-3-ylmethyl)propanamide

N-(1,4-dioxaspiro[4.6]undecan-3-ylmethyl)propanamide

Cat. No.: B7019309
M. Wt: 241.33 g/mol
InChI Key: XDJCBMXLLUWVHV-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.6]undecan-3-ylmethyl)propanamide is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom. The presence of the 1,4-dioxaspiro[4.6]undecane moiety imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.6]undecan-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-2-12(15)14-9-11-10-16-13(17-11)7-5-3-4-6-8-13/h11H,2-10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJCBMXLLUWVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1COC2(O1)CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.6]undecan-3-ylmethyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the formation of the spirocyclic intermediate, 1,4-dioxaspiro[4.6]undecane, through a cyclization reaction. This intermediate is then reacted with appropriate reagents to introduce the propanamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.6]undecan-3-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

N-(1,4-dioxaspiro[4.6]undecan-3-ylmethyl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.6]undecan-3-ylmethyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific context in which the compound is used, such as its role in a biological system or its function in a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

    1,4-dioxaspiro[4.6]undecan-2-ylmethanamine: This compound shares the spirocyclic structure but differs in its functional groups.

    1,7-dioxaspiro[5.5]undecane: Another spirocyclic compound with a different ring size and functional groups.

Uniqueness

N-(1,4-dioxaspiro[4.6]undecan-3-ylmethyl)propanamide is unique due to its specific combination of the spirocyclic structure and the propanamide group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

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